7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrimidines have been found to interact with gaba a receptors .
Mode of Action
It can be inferred from related studies that pyrazolo[1,5-a]pyrimidines might interact with their targets via an addition–elimination mechanism .
Biochemical Pathways
Related compounds such as pyrazolo[1,5-a]pyrimidines have been found to modulate the gabaergic system , which plays a crucial role in inhibitory neurotransmission in the central nervous system.
Pharmacokinetics
A related compound was found to have favorable pharmacokinetic profiles .
Result of Action
Related compounds have been found to exhibit antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and the presence of certain solvents, can affect the synthesis and reactivity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of aminopyrazoles with dicarbonyl compounds. One common method is the Biginelli-type reaction, which can be carried out under catalyst-free conditions. The reaction proceeds in boiling dimethylformamide (DMF) to yield the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound shares a similar core structure but lacks the hydroxy group at the 7-position.
4,7-Dihydropyrazolo[1,5-a]pyrimidines: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
The presence of the hydroxy group at the 7-position in 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile imparts unique chemical and biological properties. This modification can enhance its binding affinity to certain molecular targets and improve its solubility in aqueous environments.
Properties
IUPAC Name |
7-hydroxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O2/c8-2-4-3-9-11-6(13)1-5(12)10-7(4)11/h1,3,13H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQNDKDCFOITG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)NC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856000 |
Source
|
Record name | 7-Hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310250-12-4 |
Source
|
Record name | 7-Hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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